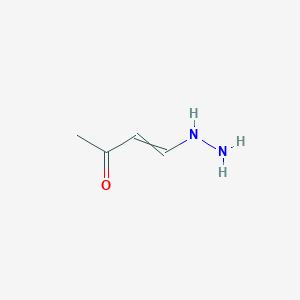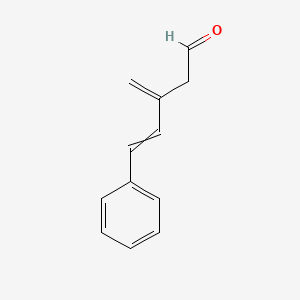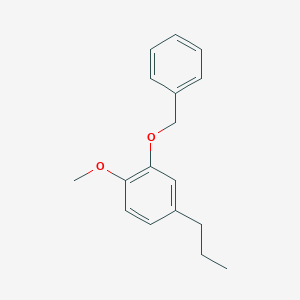![molecular formula C11H12ClN3O3 B14259947 2-Chloro-5-{[2-(nitromethylidene)piperidin-3-yl]oxy}pyridine CAS No. 402943-31-1](/img/structure/B14259947.png)
2-Chloro-5-{[2-(nitromethylidene)piperidin-3-yl]oxy}pyridine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-Chloro-5-{[2-(nitromethylidene)piperidin-3-yl]oxy}pyridine is a complex organic compound with a unique structure that includes a pyridine ring substituted with a chloro group and a piperidine ring linked through an oxy bridge
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Chloro-5-{[2-(nitromethylidene)piperidin-3-yl]oxy}pyridine typically involves the reaction of 1,1-dimethylthio-2-nitroethylene with N-2(chloro-5-pyridylmethyl)ethylenediamine. The reaction is carried out in anhydrous ethanol under reflux conditions for about 8 hours. After the reaction, the solvent is removed under reduced pressure, and the crude product is purified using silica gel chromatography with a dichloromethane:acetone (4:1, v/v) eluent .
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis process. This would include optimizing reaction conditions, using industrial-grade solvents and reagents, and employing large-scale purification techniques such as crystallization or distillation.
Chemical Reactions Analysis
Types of Reactions
2-Chloro-5-{[2-(nitromethylidene)piperidin-3-yl]oxy}pyridine can undergo various chemical reactions, including:
Substitution Reactions: The chloro group can be substituted with other nucleophiles.
Reduction Reactions: The nitro group can be reduced to an amine.
Oxidation Reactions: The piperidine ring can be oxidized to form different derivatives.
Common Reagents and Conditions
Substitution: Nucleophiles such as amines or thiols in the presence of a base.
Reduction: Hydrogenation using catalysts like palladium on carbon.
Oxidation: Oxidizing agents such as potassium permanganate or chromium trioxide.
Major Products
Substitution: Products with different functional groups replacing the chloro group.
Reduction: Amino derivatives of the compound.
Oxidation: Oxidized piperidine derivatives.
Scientific Research Applications
2-Chloro-5-{[2-(nitromethylidene)piperidin-3-yl]oxy}pyridine has several scientific research applications:
Chemistry: Used as an intermediate in the synthesis of more complex molecules.
Biology: Investigated for its potential as a biochemical probe.
Medicine: Explored for its potential therapeutic properties, including antimicrobial and anticancer activities.
Industry: Potential use in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 2-Chloro-5-{[2-(nitromethylidene)piperidin-3-yl]oxy}pyridine involves its interaction with specific molecular targets. The nitro group can undergo bioreduction to form reactive intermediates that interact with cellular components, leading to various biological effects. The compound may also interact with enzymes or receptors, modulating their activity and affecting cellular pathways.
Comparison with Similar Compounds
Similar Compounds
2-Chloro-5-(chloromethyl)pyridine: Similar structure but lacks the piperidine ring.
2-Chloro-5-{[(2Z)-2-(nitromethylidene)imidazolidin-1-yl]methyl}pyridine: Similar nitromethylidene group but different ring structure.
Uniqueness
2-Chloro-5-{[2-(nitromethylidene)piperidin-3-yl]oxy}pyridine is unique due to its combination of a pyridine ring with a chloro substituent and a piperidine ring linked through an oxy bridge.
Properties
CAS No. |
402943-31-1 |
|---|---|
Molecular Formula |
C11H12ClN3O3 |
Molecular Weight |
269.68 g/mol |
IUPAC Name |
2-chloro-5-[2-(nitromethylidene)piperidin-3-yl]oxypyridine |
InChI |
InChI=1S/C11H12ClN3O3/c12-11-4-3-8(6-14-11)18-10-2-1-5-13-9(10)7-15(16)17/h3-4,6-7,10,13H,1-2,5H2 |
InChI Key |
CBWXGTSSCOGRIW-UHFFFAOYSA-N |
Canonical SMILES |
C1CC(C(=C[N+](=O)[O-])NC1)OC2=CN=C(C=C2)Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.




![tert-Butyl [5-amino-2-(decyloxy)phenoxy]acetate](/img/structure/B14259872.png)
![3,3'-(1,4-Phenylene)bis[1-(naphthalen-1-yl)prop-2-en-1-one]](/img/structure/B14259883.png)
![2-amino-6-benzyl-4-(4-methoxyphenyl)-7-methyl-5-oxo-5,6-dihydro-4H-pyrano[3,2-c]pyridine-3-carbonitrile](/img/structure/B14259903.png)
![N-(4-{4-(3-Chlorophenyl)-2-[4-(methylsulfanyl)phenyl]-1,3-thiazol-5-yl}pyridin-2-yl)-2,2-dimethylpropanamide](/img/structure/B14259906.png)
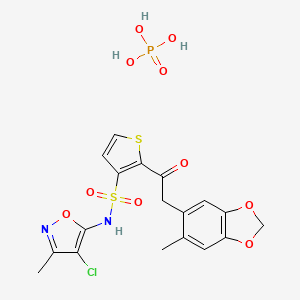
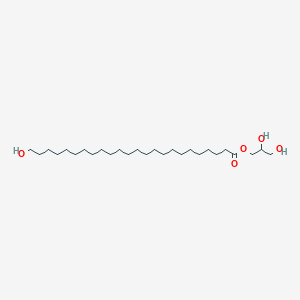
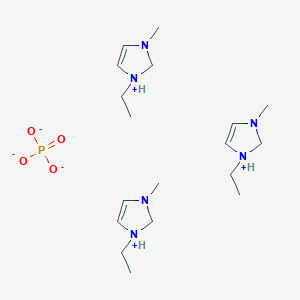

![N,N'-[2,1,3-Benzothiadiazole-4,7-diyldi(4,1-phenylene)]bis(N-phenylaniline)](/img/structure/B14259956.png)
